molecular formula C8H11NO3 B1244038 Melanoxadin

Melanoxadin

Cat. No. B1244038
M. Wt: 169.18 g/mol
InChI Key: OJHXOUXLAAAJPT-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Melanoxadin is a natural product found in Trichoderma and Plectris with data available.

Scientific Research Applications

1. Chronotherapeutics in Sleep and Mood Disorders

Melanoxadin, as part of the chronotherapeutic approach, is used to treat sleep and mood disorders. This approach involves controlled exposure to environmental stimuli such as light, which act on biological rhythms. Melanoxadin, similar to melatonin, can synchronize circadian rhythms and induce sleep. It is used as a non-pharmaceutical therapeutic tool for maintaining rhythmic stability crucial for good sleep and mood (Wirz-Justice, 2010).

2. Chemical Synthesis and Configuration

Research on Melanoxadin involves its synthesis with key stereogenic centers derived from commercially available chiral building blocks. The study provides insights into the optical rotations and NMR signal assignments of Melanoxadin and its analogs (He et al., 2015).

3. Melanogenesis and Hyperpigmentation Treatment

Melanoxadin is studied for its potential in treating hyperpigmentation. Research includes the efficacy of traditional Chinese medicine (TCM) extracts on melanogenesis in melan-a cells, a mouse melanocyte cell line. The study explores the effects of natural compounds on melanin synthesis (Lam et al., 2010).

4. Melanoma Research

Studies on Melanoxadin also encompass melanoma research, focusing on tumor growth, metastasis, and invasion gene expression signatures. These studies contribute to understanding the genetic events driving melanoma progression and potential therapeutic targets (Wardwell-Ozgo et al., 2013).

5. Biomedical and Technological Applications

Melanins and melanogenesis, closely related to Melanoxadin, have significant roles in biomedical and technological applications. Research in this field is focused on developing new bioinspired solutions for biomedical, dermocosmetic, and technological applications (d’Ischia et al., 2015).

6. Pharmacokinetics and Biodistribution

The study of Melanoxadin's pharmacokinetics and biodistribution is critical in developing melanin-specific therapies. Research includes the use of radiolabeled antibodies for assessing the pharmacokinetics of antibodies in melanoma models (Allen et al., 2018).

7. Combination Therapies for Melanoma

Melanoxadin is also researched in combination therapies for melanoma treatment, exploring synergistic effects with other agents. Studies investigate the combined effects of different compounds on melanoma cell viability and apoptosis (Shaw et al., 2019).

properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

(E)-5-(1,3-oxazol-4-yl)pent-4-ene-2,3-diol

InChI

InChI=1S/C8H11NO3/c1-6(10)8(11)3-2-7-4-12-5-9-7/h2-6,8,10-11H,1H3/b3-2+

InChI Key

OJHXOUXLAAAJPT-NSCUHMNNSA-N

Isomeric SMILES

CC(C(/C=C/C1=COC=N1)O)O

Canonical SMILES

CC(C(C=CC1=COC=N1)O)O

synonyms

melanoxadin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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